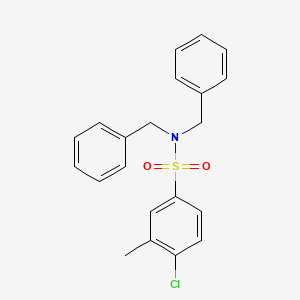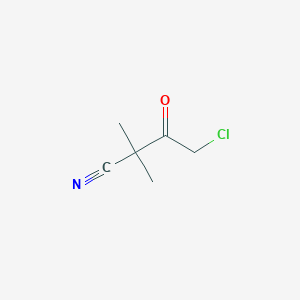
4-Chloro-2,2-dimethyl-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,2-dimethyl-3-oxobutanenitrile is a chemical compound with the CAS Number: 2452342-44-6 . It has a molecular weight of 145.59 and its IUPAC name is 4-chloro-2,2-dimethyl-3-oxobutanenitrile .
Molecular Structure Analysis
The InChI code for 4-Chloro-2,2-dimethyl-3-oxobutanenitrile is 1S/C6H8ClNO/c1-6(2,4-8)5(9)3-7/h3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-2,2-dimethyl-3-oxobutanenitrile is a liquid at room temperature .Scientific Research Applications
Heterocyclic Compound Synthesis
4-Chloro-2,2-dimethyl-3-oxobutanenitrile serves as a versatile starting material in the synthesis of a wide array of heterocyclic compounds due to its reactivity and functional group compatibility. A notable application is the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines from 4-phenyl-3-oxobutanenitrile derivatives, demonstrating the chemical's utility in creating polyfunctionally substituted heterocycles (M. Khalik).
Spectroscopic Characterization and Reactivity Studies
In-depth studies have been conducted on the structural parameters, spectroscopic characterization, and reactivity of derivatives of 4-chloro-2,2-dimethyl-3-oxobutanenitrile. These studies include Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to explore the molecular structure and electronic interactions, which are crucial for understanding their potential biological and corrosion inhibition properties (Nuha Wazzan, Ohoud S. Al-Qurashi, H. Faidallah).
Synthetic Methodologies
A novel approach toward the synthesis of 2,4-methanoproline analogues highlights the adaptability of 4-chloro-2,2-dimethyl-3-oxobutanenitrile in organic synthesis. This includes the development of a two-step synthetic method involving an addition-intramolecular substitution sequence, showcasing the compound's role in creating complex molecular architectures (T. Rammeloo, C. Stevens, N. De Kimpe*).
Green Chemistry Applications
The compound's application in green chemistry is exemplified by the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water. This environmentally benign method demonstrates the potential of 4-chloro-2,2-dimethyl-3-oxobutanenitrile derivatives in sustainable chemical processes (M. D’hooghe, Berten Van Driessche, N. Kimpe).
Conformational and Electronic Structure Analysis
Investigations into the conformational dynamics and intramolecular interactions of 4-chloro butanenitrile and related derivatives through gas-phase electron diffraction and molecular mechanics calculations provide insights into their behavior at different temperatures. Such studies are critical for understanding the fundamental aspects of their reactivity and stability (P. J. Stavnebrekk, R. Stōlevik).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of water, IF INHALED: Remove person to fresh air and keep comfortable for breathing, Specific treatment (see … on this label), Rinse mouth, Take off contaminated clothing and wash it before reuse, Store locked up, and Dispose of contents/container to … .
properties
IUPAC Name |
4-chloro-2,2-dimethyl-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-6(2,4-8)5(9)3-7/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHEAFOSUASDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,2-dimethyl-3-oxobutanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea](/img/structure/B2615403.png)



![N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2615410.png)
![6-Methyl-2-[[1-(4-piperidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2615411.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2615413.png)
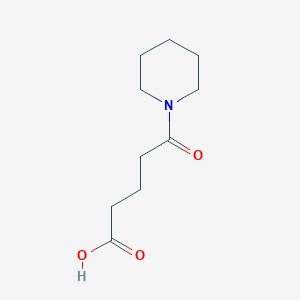
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2615416.png)
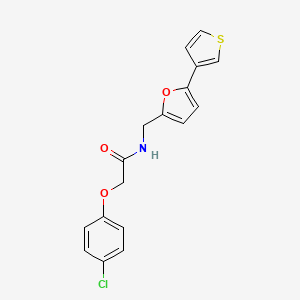
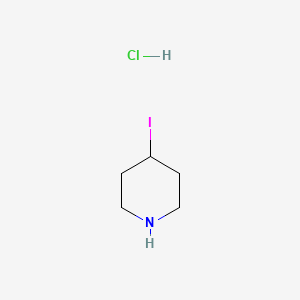
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/no-structure.png)
